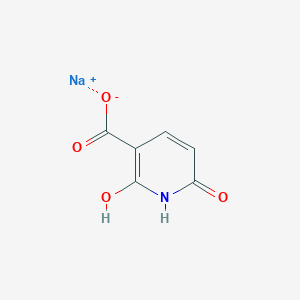
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄NNaO₄ and a molecular weight of 177.09 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .
化学反应分析
Types of Reactions
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Copper acetylides add to isocyanates to form propargylic amide species.
Electrophilic Cyclization: The propargylic amide species further reacts with malonates to form dihydropyridine-3-carboxylates.
Common Reagents and Conditions
Copper Acetylides: Used as nucleophiles in the reaction.
Isocyanates: Serve as electrophiles.
Malonates: React with the propargylic amide species.
Major Products
The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .
科学研究应用
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a metallo β-lactamase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects .
相似化合物的比较
Similar Compounds
1,6-Dihydropyrimidine-5-carboxylic acids: These compounds are similar in structure and have been studied as xanthine oxidase inhibitors.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have shown potent inhibition effects on matrix metalloproteinases.
Uniqueness
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its ability to form stable complexes with metals and its potential as a metallo β-lactamase inhibitor make it particularly valuable in medicinal chemistry .
属性
分子式 |
C6H4NNaO4 |
|---|---|
分子量 |
177.09 g/mol |
IUPAC 名称 |
sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1 |
InChI 键 |
IKVLZZSQZAMFSB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



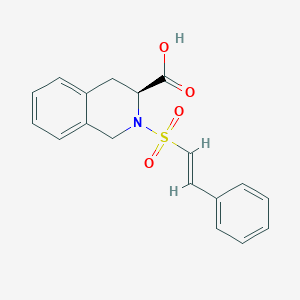
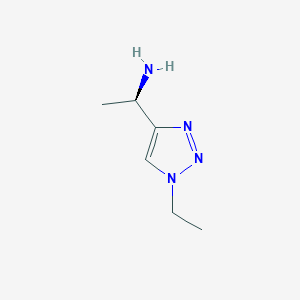

![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
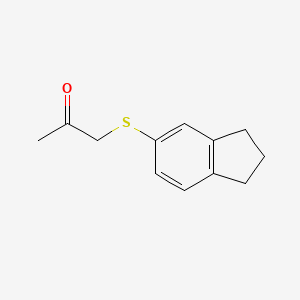
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
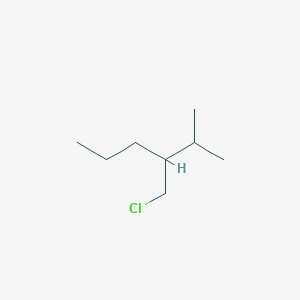
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)
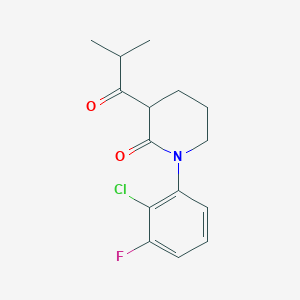

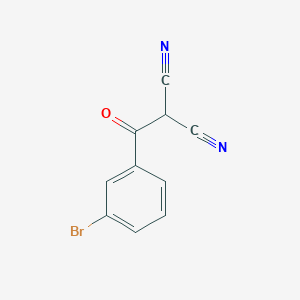
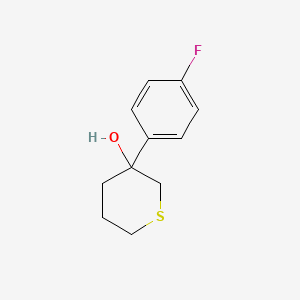
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
